molecular formula C10H13NO2 B3365589 (8-Aminochroman-2-yl)methanol CAS No. 1248559-21-8

(8-Aminochroman-2-yl)methanol

Cat. No.: B3365589
CAS No.: 1248559-21-8
M. Wt: 179.22 g/mol
InChI Key: BSOSDEWIHMYVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-Aminochroman-2-yl)methanol is a chemical compound with the molecular formula C10H13NO2. It is a derivative of chroman, featuring an amino group at the 8th position and a hydroxymethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Aminochroman-2-yl)methanol typically involves the Diels-Alder reaction between o-quinone methide and enamines. This reaction is a versatile method for preparing 2-aminochromanes, which can then be further modified to obtain this compound . The reaction conditions often involve the use of aldehydes or ketones and N-vinylamides as reactants, with the process being catalyzed by Brønsted or Lewis acids .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (8-Aminochroman-2-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted chroman derivatives .

Scientific Research Applications

(8-Aminochroman-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8-Aminochroman-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the chroman ring structure allows for interactions with enzymes and receptors, potentially modulating their function .

Comparison with Similar Compounds

Uniqueness: (8-Aminochroman-2-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(8-amino-3,4-dihydro-2H-chromen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9/h1-3,8,12H,4-6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOSDEWIHMYVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)N)OC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8-Aminochroman-2-yl)methanol
Reactant of Route 2
(8-Aminochroman-2-yl)methanol
Reactant of Route 3
(8-Aminochroman-2-yl)methanol
Reactant of Route 4
(8-Aminochroman-2-yl)methanol
Reactant of Route 5
(8-Aminochroman-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(8-Aminochroman-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.